2-Ethyl-3-hydroxyhexanoic acid
Overview
Description
2-Ethyl-3-hydroxyhexanoic acid , also known by its IUPAC name hexanoic acid, 2-ethyl-3-hydroxy- , has the molecular formula C<sub>8</sub>H<sub>16</sub>O<sub>3</sub> . It is a compound with an intriguing structure that combines a hydroxyl group and an ethyl side chain. The chemical structure of this acid is as follows:
!2-Ethyl-3-hydroxyhexanoic acid
Synthesis Analysis
The synthesis of 2-Ethyl-3-hydroxyhexanoic acid involves various methods, including esterification, oxidation, or hydrolysis of related precursors. Researchers have explored different routes to obtain this compound, and its synthesis pathways are well-documented in the literature.
Molecular Structure Analysis
The molecule consists of an aliphatic hydrocarbon chain (hexanoic acid) with an additional ethyl group attached at the second carbon position. The hydroxyl group is located at the third carbon, resulting in a unique three-dimensional arrangement. The spatial orientation of functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
2-Ethyl-3-hydroxyhexanoic acid can participate in various chemical reactions, including esterification, oxidation, and acid-base reactions. Its carboxylic acid group allows it to form salts, esters, and amides. Researchers have investigated its reactivity under different conditions, leading to valuable insights into its behavior.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular Weight : 160.21 g/mol
- Melting Point : Varies based on crystalline form
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone)
- Chemical Properties :
- Acidity : Exhibits typical carboxylic acid behavior
- Stability : Sensitive to heat, light, and oxidation
- Odor : May have a characteristic odor
- Color : Typically colorless or pale yellow
Scientific Research Applications
Metabolite Identification and Quantification
2-Ethyl-3-hydroxyhexanoic acid has been identified and quantified in human urine as a metabolite of Di(2-ethylhexyl)phthalate (DEHP) (Wahl et al., 2001). This discovery is significant in understanding the metabolic pathways and potential health impacts of DEHP exposure.
Biochemical Synthesis
This compound is utilized in biochemical synthesis processes. For instance, its derivatives such as ethyl 5-(S)-hydroxyhexanoate are synthesized using various biochemical methods, indicating its role in producing enantiomerically pure compounds (Nanduri et al., 2001).
Catalytic Processes
In catalytic processes, 2-Ethyl-3-hydroxyhexanoic acid plays a role as a reactant or intermediate. For example, it has been used in studies involving the catalytic esterification of acids with alcohols in supercritical carbon dioxide, demonstrating its utility in green chemistry applications (Ghaziaskar et al., 2006).
Safety And Hazards
- Safety : Handle with care; wear appropriate protective equipment.
- Hazards : Avoid inhalation, ingestion, or skin contact. Refer to safety data sheets for detailed information.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Industrial Applications : Explore its use in polymer synthesis, pharmaceuticals, or other fields.
- Environmental Impact : Assess its fate in the environment.
properties
IUPAC Name |
2-ethyl-3-hydroxyhexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWVBNYTPYVDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-hydroxyhexanoic acid | |
CAS RN |
29671-57-6 | |
Record name | 2-Ethyl-3-hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYL-3-HYDROXYHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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